molecular formula C11H12BrFO2 B1488204 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran CAS No. 485832-11-9

2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran

Cat. No. B1488204
Key on ui cas rn: 485832-11-9
M. Wt: 275.11 g/mol
InChI Key: QVEKKNBXHVFZCP-UHFFFAOYSA-N
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Patent
US08846933B2

Procedure details

Pyridinium p-toluene sulfonic acid (789 mg, 3.1 mmol) was added to a solution of 4-bromo-3-fluorophenol (4.00 g, 20.9 mmol) and 3,4-dihydro-2H-pyran (3.52 g, 41.9 mmol) in dichloromethane (105 mL, 0.2M). After 2h the reaction was quenched with saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted with dichloromethane (2×). The organic layers were combined, dried (Na2SO4), filtered and concentrated to give a colorless oil. The material was loaded onto a 25g silica guard column and run on a 330g column with 0-5% EtOAc in heptane. Desired material was concentrated down yielding 1900 mg (33%) of a clear colorless oil.
Name
Pyridinium p-toluene sulfonic acid
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
[Compound]
Name
25g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
330g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[Br:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][C:20]=1[F:26].[O:27]1[CH:32]=[CH:31][CH2:30][CH2:29][CH2:28]1.CCOC(C)=O>ClCCl.CCCCCCC>[Br:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH:28]2[CH2:29][CH2:30][CH2:31][CH2:32][O:27]2)=[CH:21][C:20]=1[F:26] |f:0.1|

Inputs

Step One
Name
Pyridinium p-toluene sulfonic acid
Quantity
789 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.[NH+]1=CC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Name
Quantity
3.52 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
105 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
25g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
330g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2h the reaction was quenched with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
CONCENTRATION
Type
CONCENTRATION
Details
Desired material was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(OC2OCCCC2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1900 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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